molecular formula C28H36N4O7 B1671196 Safracin B CAS No. 87578-99-2

Safracin B

カタログ番号 B1671196
CAS番号: 87578-99-2
分子量: 540.6 g/mol
InChIキー: GKUZBRIJGIGFKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid and a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .


Synthesis Analysis

The entire safracin synthetic gene cluster spanning 17.5 kb has been identified, cloned, and sequenced from Pseudomonas fluorescens A2-2 . This pathway exhibits unusual features when compared with other non-ribosomal peptide synthetase (NRPS) systems .


Molecular Structure Analysis

The molecular formula of Safracin B is C28H36N4O7 . The chemical structures of Safracin A and B are proposed to be very similar to saframycins .


Chemical Reactions Analysis

Safracin B is produced by Pseudomonas fluorescens A2-2 . The biosynthetic mechanism of Safracin B is closely related to that in the total synthesis reported by Myers and Kung .


Physical And Chemical Properties Analysis

Safracin B has a molecular weight of 540.61 . Its physicochemical properties suggest that it has structures very similar to saframycins .

科学的研究の応用

Molecular Characterization and Biosynthetic Pathway

Safracin B, produced by Pseudomonas fluorescens A2-2, has been identified as an antibiotic with anti-tumor activity. The biosynthetic gene cluster, encompassing 17.5 kb with 10 open reading frames, includes genes for non-ribosomal peptide synthetases (NRPS), precursor biosynthetic enzymes, tailoring enzymes, a resistance protein, and a hypothetical protein. This pathway, characterized by heterologous expression, confirms the synthesis of safracin and its potential for producing a variety of compounds, including ecteinascidins, which have shown promise in cancer treatment Velasco et al., 2005.

Antitumor Activity

Safracins A and B demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. Interestingly, these compounds have also been found to inhibit the growth of transplantable mouse tumors, such as P388 leukemia and IMC carcinoma, showcasing their potential as antitumor agents. This inhibition suggests safracins' utility in cancer research, particularly in the development of new therapeutic strategies Ikeda et al., 1983.

Targeting GAPDH in Cancer Cells

Research has identified GAPDH as a protein target of saframycin-related compounds, which are known for their antiproliferative effects in cancer cells. This interaction suggests a unique mechanism of action, potentially through the formation of a ternary complex with DNA, offering insights into new therapeutic interventions for cancer Xing et al., 2004.

Enhancing Understanding of Saframycin Biosynthesis

Studies on saframycin A, sharing structural similarities with safracin B, have advanced our understanding of the complex biosynthetic mechanisms involved in their production. The elucidation of the saframycin A gene cluster and its unique nonribosomal peptide synthetase (NRPS) system sheds light on the iterative assembly of these compounds, highlighting the diversity and potential of microbial biosynthesis for generating novel therapeutics Li et al., 2007.

Safety And Hazards

Safracin B is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed or in contact with skin, and it causes skin irritation .

特性

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17+,18-,21+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUZBRIJGIGFKC-XPXFATIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276484
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safracin B

CAS RN

87578-99-2, 82029-27-4
Record name Safracin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1,7-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safracin B
Reactant of Route 2
Safracin B
Reactant of Route 3
Safracin B
Reactant of Route 4
Safracin B
Reactant of Route 5
Safracin B
Reactant of Route 6
Reactant of Route 6
Safracin B

Citations

For This Compound
191
Citations
Y Ikeda, Y SHIMADA, K HONJO… - The Journal of …, 1983 - jstage.jst.go.jp
… Safracin B was superior to safracin A in antibacterial activity against all organisms tested. … Protective effects were observed only at 100 mg/kg for safracin A and 15 mg/kg for safracin B…
Number of citations: 32 www.jstage.jst.go.jp
T OKUMOTO, M KAWANA, I NAKAMURA… - The journal of …, 1985 - jstage.jst.go.jp
… Structurally, these antibiotics belong to the saframycin family of antibiotics, and safracin B is … effective doses of safracin B were much lower than those of safracin A. Safracin B also pro…
Number of citations: 22 www.jstage.jst.go.jp
T Arai - Journal of Chromatography Library, 1989 - Elsevier
… tumors and the toxic and effective doses of safracin B were murh lower than those of safracin A … From the above procedures 4 mg of safracin A and 5 mg of safracin B were obtained. The …
Number of citations: 3 www.sciencedirect.com
A Velasco, P Acebo, A Gomez… - Molecular …, 2005 - Wiley Online Library
… The fact that P19B, P22A and P22B have lost cytotoxic activity respect safracin B (Table 1) … 14 human tumour cell lines, of safracin B versus the new molecules originated in this work. …
Number of citations: 96 onlinelibrary.wiley.com
Y Ikeda, H MATSUKI, T OGAWA… - The Journal of …, 1983 - jstage.jst.go.jp
… R=H Safracin A (1) R=OH Safracin B (2) R=H … In February of this year MEYERS et al. reported that EM5519 was identical to Y-16482a (safracin B)". Recently …
Number of citations: 92 www.jstage.jst.go.jp
Y Ikeda, H IDEMOTO, F HIRAYAMA… - The Journal of …, 1983 - jstage.jst.go.jp
… Dried yeast was chosen as the nitrogen source, as it gave the highest production of safracin B which we wanted. The effect of carbon sources on safracins production was examined …
Number of citations: 106 www.jstage.jst.go.jp
S Xu, G Wang, J Zhu, C Shen, Z Yang… - European Journal of …, 2017 - Wiley Online Library
… practical semisynthesis of ecteinascidin 743 starting from safracin B. The strategy involves the direct … (–)-Jorumycin was prepared in six steps and 24.1 % overall yield from safracin B. …
P Proksch, RA Edrada-Ebel, R Ebel - Marine Drugs, 2003 - mdpi.com
… An example is ET-743 that can be partially synthesized from safracin B which is a metabolite of Pseudomonas fluorescens. There have been many examples of striking structural …
Number of citations: 175 www.mdpi.com
M Cheung - 1997 - search.proquest.com
… We are interested in safracin B (lb) as a synthetic target not only … The stereocontrolled total synthesis of (-)-safracin B has been … Details of the total synthesis of (-)-safracin B (lb) are …
Number of citations: 3 search.proquest.com
R Edrada-Ebel - 6th International Conference of the …, 2010 - pureportal.strath.ac.uk
… The structure of ET-743 reveals striking similarities to safracin B, a metabolite of Pseudomonas fluorescens. ET-743 is commercially available as Yondelis® or under the generic name …
Number of citations: 2 pureportal.strath.ac.uk

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。